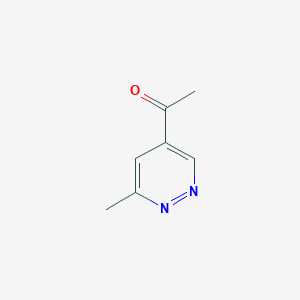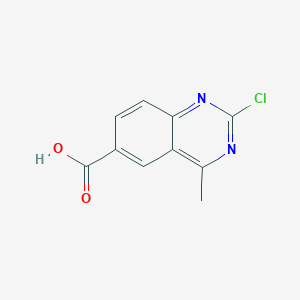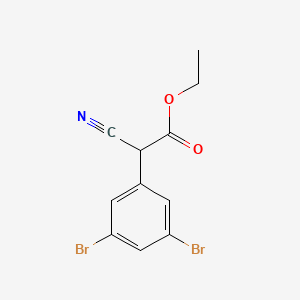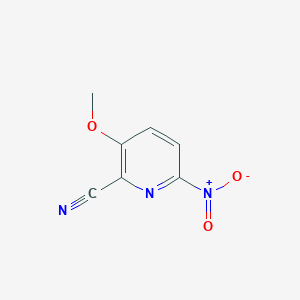
1-(6-Methylpyridazin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methylpyridazin-4-yl)ethanone is an organic compound with the molecular formula C7H8N2O It belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(6-Methylpyridazin-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 6-methylpyridazine with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Methylpyridazin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(6-Methylpyridazin-4-yl)ethanoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the ketone group can yield 1-(6-Methylpyridazin-4-yl)ethanol using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-(6-Methylpyridazin-4-yl)ethanoic acid.
Reduction: 1-(6-Methylpyridazin-4-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(6-Methylpyridazin-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(6-Methylpyridazin-4-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(6-Methylpyridazin-4-yl)ethanone can be compared with other similar compounds, such as:
1-(6-Methylpyridazin-3-yl)ethanone: Similar structure but with the methyl group at a different position, leading to different chemical properties and reactivity.
1-(6-Methylpyrimidin-4-yl)ethanone: Contains a pyrimidine ring instead of a pyridazine ring, resulting in different biological activities.
1-(6-Methylpyridin-4-yl)ethanone:
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H8N2O |
|---|---|
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
1-(6-methylpyridazin-4-yl)ethanone |
InChI |
InChI=1S/C7H8N2O/c1-5-3-7(6(2)10)4-8-9-5/h3-4H,1-2H3 |
InChI-Schlüssel |
ZXIILXSTNHQYRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=N1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B14042545.png)



![Methyl 2-[(oxetan-3-yl)amino]acetate](/img/structure/B14042575.png)


![3-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B14042590.png)
